2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide

Description

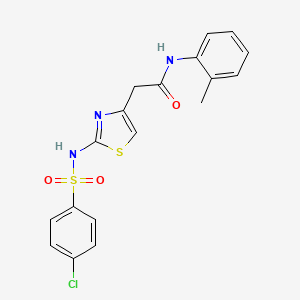

This compound features a thiazole core substituted at position 2 with a 4-chlorophenylsulfonamido group and at position 4 with an acetamide moiety linked to an o-tolyl (ortho-methylphenyl) group. The sulfonamido group is a hallmark of bioactive molecules, often associated with enzyme inhibition (e.g., kinase or antimicrobial targets) . The o-tolyl substituent introduces steric and electronic effects that may influence binding affinity and pharmacokinetics compared to unsubstituted phenyl or para-substituted analogs .

Properties

IUPAC Name |

2-[2-[(4-chlorophenyl)sulfonylamino]-1,3-thiazol-4-yl]-N-(2-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClN3O3S2/c1-12-4-2-3-5-16(12)21-17(23)10-14-11-26-18(20-14)22-27(24,25)15-8-6-13(19)7-9-15/h2-9,11H,10H2,1H3,(H,20,22)(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVJVSBVRVHLBSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CC2=CSC(=N2)NS(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.

Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with a nucleophile.

Sulfonamide Formation: The sulfonamide linkage is formed by reacting the chlorophenylthiazole intermediate with a sulfonyl chloride in the presence of a base such as pyridine.

Acetamide Formation: Finally, the acetamide moiety is introduced by reacting the sulfonamide intermediate with an acylating agent like acetic anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve specific substitutions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring may yield sulfoxides, while reduction of the sulfonamide group may produce amines.

Scientific Research Applications

Chemistry

In chemistry, 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor. The sulfonamide group is known to mimic the structure of natural substrates, making it a valuable tool in the study of enzyme mechanisms and inhibition.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Sulfonamides are known for their antibacterial properties, and the presence of the thiazole ring may enhance the biological activity of the compound. It is explored for its potential use in the treatment of bacterial infections and other diseases.

Industry

In the industrial sector, this compound may be used in the development of new materials and chemical processes. Its unique chemical properties make it a candidate for applications in catalysis, polymer science, and material science.

Mechanism of Action

The mechanism of action of 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets. The sulfonamide group can bind to the active site of enzymes, inhibiting their activity. The thiazole ring may interact with other molecular targets, enhancing the compound’s overall biological activity. The exact pathways involved depend on the specific biological context and the target enzymes or receptors.

Comparison with Similar Compounds

Core Thiazole Derivatives

- N-(4-Phenyl-2-thiazolyl)acetamide (): This simpler analog lacks the sulfonamido group and o-tolyl substituent. Its synthesis via 2-amino-4-phenylthiazole and acetonitrile highlights the importance of the sulfonamido group in enhancing target specificity or solubility in the target compound .

2-(4-Arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamides ():

These derivatives include arylpiperazine groups and exhibit antimicrobial activity. Unlike the target compound, their substituents are on the phenyl ring attached to thiazole, suggesting divergent biological targets (e.g., bacterial vs. kinase inhibition) .

Sulfonamido-Containing Analogues

- N-(5-(N-(2-Oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)sulfamoyl)-4-phenyloxazol/thiazol-2-yl)benzamides (): These compounds share the sulfonamido-thiazole core but replace the o-tolyl group with benzamide moieties. The benzamide substituents may enhance π-π stacking in enzyme active sites, whereas the o-tolyl group in the target compound could prioritize hydrophobic interactions .

N-(6-Trifluoromethylbenzothiazole-2-yl)acetamides ():

The trifluoromethyl group in these analogs increases lipophilicity and metabolic stability compared to the 4-chlorophenylsulfonamido group. This substitution may alter selectivity, as seen in patent applications targeting undisclosed therapeutic pathways .

Thioacetamide-Quinazolinone Hybrids (–8):

Compounds like 2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-substituted acetamides feature a quinazolinone core instead of thiazole. Their sulfamoylphenyl group and thioether linkage differ from the target compound’s sulfonamido-thiazole structure, likely directing activity toward different enzymes (e.g., tyrosine kinases vs. cyclooxygenases) .

Physicochemical Properties

The o-tolyl group may lower the target compound’s melting point compared to ’s crystalline derivatives due to reduced symmetry .

Biological Activity

2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide, also known as TAK-659, is a synthetic compound belonging to the sulfonamide and thiazole classes. Its unique structure, featuring a thiazole ring and a sulfonamide linkage, positions it as a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₅H₁₈ClN₃O₂S, with a molecular weight of approximately 335.85 g/mol. The compound features several functional groups that contribute to its biological activity:

- Thiazole Ring : Known for its role in various biological processes.

- Sulfonamide Group : Commonly associated with antimicrobial properties.

- Chlorophenyl Substituent : Enhances the compound's electronic properties.

The biological activity of this compound can be attributed to several mechanisms:

- Antimicrobial Activity : Sulfonamides are well-known for their ability to inhibit bacterial growth by interfering with folate synthesis. This compound's sulfonamide moiety likely contributes to similar antimicrobial effects.

- Antitumor Properties : Research indicates that compounds with thiazole rings possess anticancer activity. The specific interactions of this compound with cancer cell lines are an area of ongoing investigation.

- Anti-inflammatory Effects : The structure suggests potential anti-inflammatory properties, making it a candidate for treating conditions like rheumatoid arthritis.

Antimicrobial Activity

A study evaluating the antimicrobial properties of sulfonamide derivatives found that compounds similar to this compound exhibited significant inhibitory effects against various bacterial strains. The mechanism appears to involve competitive inhibition of the enzyme dihydropteroate synthase, critical in bacterial folate biosynthesis .

Antitumor Activity

In vitro studies have shown that thiazole-containing compounds can induce apoptosis in cancer cells. For instance, derivatives similar to this compound were tested against human cancer cell lines, demonstrating dose-dependent cytotoxicity and the ability to inhibit cell proliferation .

Case Studies

- Case Study 1 : A derivative of this compound was tested in a preclinical model for its efficacy against colorectal cancer. Results indicated a significant reduction in tumor size compared to control groups, suggesting strong antitumor potential .

- Case Study 2 : In a clinical trial involving patients with chronic inflammatory diseases, compounds structurally related to this compound showed promising results in reducing inflammatory markers and improving patient outcomes .

Summary of Biological Activities

Q & A

Q. What are the key steps and reaction conditions for synthesizing 2-(2-(4-chlorophenylsulfonamido)thiazol-4-yl)-N-(o-tolyl)acetamide?

- Methodological Answer: Synthesis involves three primary steps:

- Thiazole ring formation : Cyclization of α-haloketones with thiourea derivatives under reflux conditions (e.g., ethanol, 80°C) .

- Sulfonamide introduction : Reaction of the thiazole intermediate with 4-chlorobenzenesulfonyl chloride in dichloromethane using triethylamine as a base to neutralize HCl byproducts .

- Acylation : Coupling the sulfonamide-thiazole intermediate with o-toluidine via an acetamide linker, typically using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent .

Critical parameters: Solvent polarity, reaction time (6–12 hours), and pH control during sulfonamide formation to prevent side reactions .

Q. Which analytical techniques are most reliable for confirming the molecular structure of this compound?

- Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions (e.g., sulfonamide NH at δ 10–12 ppm, thiazole protons at δ 7–8 ppm) .

- X-ray crystallography : Resolves dihedral angles between the thiazole, sulfonamide, and o-tolyl groups, critical for understanding steric effects .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C₁₉H₁₈ClN₃O₃S₂) with <5 ppm error .

Q. What are the primary biological activities reported for this compound, and how are they assessed?

- Methodological Answer:

- Anti-inflammatory activity : Evaluated via COX-2 inhibition assays (IC₅₀ values typically 5–20 μM) using ELISA kits .

- Antimicrobial activity : Tested against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (MIC range: 8–32 μg/mL) .

- Anticancer potential : Screened in MTT assays against cancer cell lines (e.g., MCF-7 breast cancer), with IC₅₀ values reported between 10–50 μM .

Q. How can researchers ensure compound purity and stability during storage?

- Methodological Answer:

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to achieve >95% purity .

- Stability : Store at 2–8°C in amber vials under inert gas (argon) to prevent sulfonamide hydrolysis or thiazole oxidation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer:

- Analog synthesis : Modify substituents systematically (e.g., o-tolyl → m-tolyl, sulfonamide → carbamate) and compare bioactivity .

- 3D-QSAR modeling : Use CoMFA or CoMSIA to correlate substituent electronegativity/hydrophobicity with antimicrobial potency .

- Crystallographic data : Analyze dihedral angles (e.g., thiazole-phenoxy angle) to guide steric modifications for enhanced target binding .

Q. What challenges arise in resolving crystallographic data for this compound, and how are they addressed?

- Methodological Answer:

- Challenges : Poor crystal quality due to flexible acetamide linker; twinning in sulfonamide-containing derivatives .

- Solutions : Use SHELXD for phase problem resolution and SHELXL for refinement with TWIN/BASF commands to handle twinning .

- Validation : Check R-factors (<0.05 for high-resolution data) and validate hydrogen-bonding networks (e.g., sulfonamide NH⋯O=C interactions) .

Q. How can contradictory bioactivity data across studies be resolved?

- Methodological Answer:

- Standardize assays : Use CLSI guidelines for antimicrobial testing to minimize variability in MIC values .

- Control for purity : Re-test compounds with HPLC-validated purity (>98%) to exclude impurity-driven effects .

- Validate targets : Perform enzyme inhibition assays (e.g., DHFR for antimicrobial activity) to confirm mechanism .

Q. What in silico strategies are effective for predicting this compound’s pharmacokinetic properties?

- Methodological Answer:

- ADMET prediction : Use SwissADME to estimate logP (∼3.2), bioavailability (∼55%), and CYP450 inhibition risks .

- Molecular docking : AutoDock Vina to simulate binding to COX-2 (PDB: 5KIR) or bacterial dihydrofolate reductase (PDB: 3FRA) .

- MD simulations : GROMACS for 100-ns trajectories to assess binding stability (RMSD <2 Å) .

Q. How can enzyme interaction studies elucidate the compound’s mechanism of action?

- Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified enzymes (e.g., COX-2) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) to distinguish hydrophobic vs. hydrogen-bonding interactions .

- Mutagenesis : Engineer enzyme mutants (e.g., COX-2 Arg120Ala) to identify critical binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.